Cas no 2228141-59-9 (2-(1-ethoxyethyl)-2-methyloxirane)

2-(1-ethoxyethyl)-2-methyloxirane 化学的及び物理的性質
名前と識別子
-
- 2-(1-ethoxyethyl)-2-methyloxirane
- EN300-1999055
- 2228141-59-9
-
- インチ: 1S/C7H14O2/c1-4-8-6(2)7(3)5-9-7/h6H,4-5H2,1-3H3
- InChIKey: QVSDEYWBXGWJGY-UHFFFAOYSA-N
- ほほえんだ: O1CC1(C)C(C)OCC
計算された属性
- せいみつぶんしりょう: 130.099379685g/mol
- どういたいしつりょう: 130.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 21.8Ų
2-(1-ethoxyethyl)-2-methyloxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1999055-0.25g |
2-(1-ethoxyethyl)-2-methyloxirane |
2228141-59-9 | 0.25g |
$1065.0 | 2023-09-16 | ||
Enamine | EN300-1999055-1g |
2-(1-ethoxyethyl)-2-methyloxirane |
2228141-59-9 | 1g |
$1157.0 | 2023-09-16 | ||
Enamine | EN300-1999055-0.1g |
2-(1-ethoxyethyl)-2-methyloxirane |
2228141-59-9 | 0.1g |
$1019.0 | 2023-09-16 | ||
Enamine | EN300-1999055-10.0g |
2-(1-ethoxyethyl)-2-methyloxirane |
2228141-59-9 | 10g |
$4974.0 | 2023-05-26 | ||
Enamine | EN300-1999055-0.5g |
2-(1-ethoxyethyl)-2-methyloxirane |
2228141-59-9 | 0.5g |
$1111.0 | 2023-09-16 | ||
Enamine | EN300-1999055-2.5g |
2-(1-ethoxyethyl)-2-methyloxirane |
2228141-59-9 | 2.5g |
$2268.0 | 2023-09-16 | ||
Enamine | EN300-1999055-0.05g |
2-(1-ethoxyethyl)-2-methyloxirane |
2228141-59-9 | 0.05g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-1999055-10g |
2-(1-ethoxyethyl)-2-methyloxirane |
2228141-59-9 | 10g |
$4974.0 | 2023-09-16 | ||
Enamine | EN300-1999055-1.0g |
2-(1-ethoxyethyl)-2-methyloxirane |
2228141-59-9 | 1g |
$1157.0 | 2023-05-26 | ||
Enamine | EN300-1999055-5.0g |
2-(1-ethoxyethyl)-2-methyloxirane |
2228141-59-9 | 5g |
$3355.0 | 2023-05-26 |
2-(1-ethoxyethyl)-2-methyloxirane 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
2-(1-ethoxyethyl)-2-methyloxiraneに関する追加情報
Research Brief on 2-(1-ethoxyethyl)-2-methyloxirane (CAS: 2228141-59-9) in Chemical Biology and Pharmaceutical Applications
The compound 2-(1-ethoxyethyl)-2-methyloxirane (CAS: 2228141-59-9) has recently emerged as a molecule of interest in chemical biology and pharmaceutical research due to its unique structural features and potential applications in drug discovery. This epoxide derivative, characterized by its ethoxyethyl and methyl substituents on the oxirane ring, presents intriguing reactivity patterns that make it a valuable building block for the synthesis of more complex bioactive molecules. Recent studies have explored its utility in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various disease pathways.
In the context of synthetic methodology, researchers have investigated the ring-opening reactions of 2-(1-ethoxyethyl)-2-methyloxirane with various nucleophiles. A 2023 study published in the Journal of Organic Chemistry demonstrated that this compound undergoes regioselective ring-opening at the more substituted carbon under acidic conditions, while basic conditions favor attack at the less hindered position. This controllable reactivity makes it particularly useful for the stereoselective synthesis of β-alkoxy alcohols, which are common pharmacophores in many pharmaceutical compounds.
From a pharmaceutical perspective, derivatives of 2-(1-ethoxyethyl)-2-methyloxirane have shown promise as potential anti-inflammatory agents. A recent patent application (WO2023051234) discloses novel compounds derived from this scaffold that exhibit significant COX-2 inhibitory activity with reduced gastrointestinal side effects compared to traditional NSAIDs. The ethoxyethyl side chain appears to contribute to improved metabolic stability and oral bioavailability of these derivatives, as demonstrated in preclinical pharmacokinetic studies.
In cancer research, scientists have utilized 2-(1-ethoxyethyl)-2-methyloxirane as a key intermediate in the synthesis of novel HDAC (histone deacetylase) inhibitors. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported that structural analogs incorporating this epoxide moiety showed enhanced selectivity for HDAC6 isoform, which is implicated in multiple myeloma and other hematological malignancies. The researchers noted that the steric and electronic properties of the 2-methyl substitution significantly influenced the binding affinity to the HDAC6 catalytic domain.
The compound has also found applications in prodrug design. Recent work published in Molecular Pharmaceutics described its use in creating pH-sensitive prodrugs of antiviral agents. The oxirane ring serves as a cleavable linker that remains stable at physiological pH but undergoes rapid hydrolysis in the acidic environment of certain tissues or cellular compartments, enabling targeted drug release. This approach has shown particular promise for improving the therapeutic index of nucleoside analogs used in hepatitis B treatment.
From a safety and toxicological perspective, preliminary studies indicate that 2-(1-ethoxyethyl)-2-methyloxirane exhibits moderate acute toxicity (LD50 > 500 mg/kg in rodent models) with no significant genotoxic effects observed in standard Ames tests. However, researchers caution that proper handling procedures should be followed due to its potential as a skin and eye irritant, as reported in recent safety data sheets from major chemical suppliers.
Looking forward, the versatility of 2-(1-ethoxyethyl)-2-methyloxirane suggests it will continue to be an important synthetic intermediate in pharmaceutical development. Ongoing research is exploring its use in PROTAC (proteolysis targeting chimera) design and as a building block for covalent inhibitors targeting cysteine residues. The compound's commercial availability (currently offered by several specialty chemical suppliers at >95% purity) and relatively straightforward synthesis from readily available starting materials further enhance its appeal for medicinal chemistry applications.
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